N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSLUBOLLWKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through further reactions involving fluorobenzoyl chloride and appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Biological Activities
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various microbial strains. The results indicated that the compound displayed potent activity with an MIC ranging from 0.49 to 7.81 μg/mL against different bacterial species. This suggests its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer properties of the compound revealed that it effectively inhibited the growth of several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings highlight its potential as a lead compound for developing new anticancer therapies .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiadiazole vs. Oxadiazole Derivatives
A key structural analogue is N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (), where the sulfur atom in the thiadiazole ring is replaced with oxygen. Studies suggest oxadiazole derivatives exhibit comparable antimicrobial activity but lower metabolic stability due to reduced resistance to oxidative degradation .
Table 1: Thiadiazole vs. Oxadiazole Derivatives
Substituent Effects on the Thiadiazole Core
Sulfonamide vs. Benzamide Groups
Compounds like N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide () incorporate sulfamoyl groups instead of benzamide. Sulfonamides generally exhibit enhanced solubility but reduced cellular uptake due to higher polarity. In contrast, the fluorinated benzamide in the target compound balances lipophilicity and hydrogen-bonding capacity, improving bioavailability .
Halogenation Patterns
The 2-fluorobenzamide group in the target compound contrasts with N-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea (), which uses a urea linker. Fluorine’s electronegativity enhances dipole interactions, while urea groups may increase metabolic liability due to susceptibility to hydrolysis .
Table 2: Substituent Impact on Activity
Physicochemical Properties
Molecular Weight and Solubility:
- Target Compound: Molecular weight ~322.7 g/mol (calculated), moderate solubility in DMSO.
- N-[5-(4-Cl-Ph)-oxadiazol-2-yl]-4-F-Bz : Molecular weight 318.7 g/mol, higher aqueous solubility due to oxadiazole polarity .
- 2-(4-Cl-Ph)-N-[5-(methoxymethyl)... : Molecular weight 297.8 g/mol, enhanced solubility from methoxymethyl group .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:
- Formation of Thiadiazole Ring : The initial step involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the thiadiazole derivative.
- Acetamide Formation : The thiadiazole is then reacted with 2-fluorobenzoyl chloride in the presence of a base to yield this compound.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance:
- In Vitro Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that it has an IC50 value ranging from 5.36 µg/mL to 10.10 µg/mL against these cell lines, indicating potent cytotoxic effects .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.36 |
| HepG2 | 10.10 |
- Mechanism of Action : The anticancer mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against both gram-positive and gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 31.25 |
| S. aureus | 15.65 |
| P. aeruginosa | 62.5 |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A study evaluated the effect of various substituted thiadiazoles on MCF-7 cells and found that modifications in substituent groups significantly enhanced cytotoxicity .
- Antiviral Activity : Research has also explored the antiviral properties of related compounds, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic purposes .
Q & A
Q. What are the key synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves:
- Step 1 : Formation of the thiadiazole core via cyclization of 4-chlorobenzoic acid derivatives under acidic/basic conditions.
- Step 2 : Coupling with 2-fluorobenzoyl chloride using a nucleophilic substitution reaction. Critical conditions include:
- Reagents : Hydrazine derivatives for cyclization, anhydrous solvents (e.g., DMF) for acylation .
- Temperature : Reflux (90–100°C) for cyclization, room temperature for coupling .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography .
Table 1 : Synthetic Optimization Parameters
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | POCl₃, NH₂NH₂ | Toluene | 90°C | 60–75% |
| Acylation | 2-Fluorobenzoyl chloride | DMF | RT | 70–85% |
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 365.02) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .
Q. What in vitro assays are used to evaluate its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM reported for analogues .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains.
- Structural Analogues : Substitutions (e.g., 3-fluoro vs. 2-fluorobenzamide) altering target affinity .
- Methodology : Solubility (DMSO vs. PBS) affecting bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended for cross-study validation .
Q. What computational or crystallographic methods elucidate its mechanism of action?
Q. How do substituents on the thiadiazole ring influence biological target specificity?
- 4-Chlorophenyl Group : Enhances lipophilicity, improving membrane penetration .
- 2-Fluorobenzamide : Electron-withdrawing effects stabilize amide bonds, prolonging metabolic stability . Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Impact on Activity |
|---|---|
| 4-Cl on phenyl | ↑ Anticancer potency (IC₅₀ ↓ 30%) |
| 2-F on benzamide | ↓ Metabolism by cytochrome P450 |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
